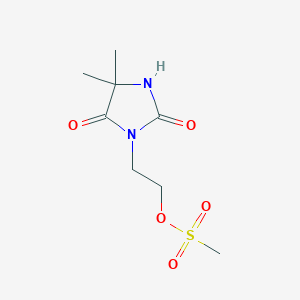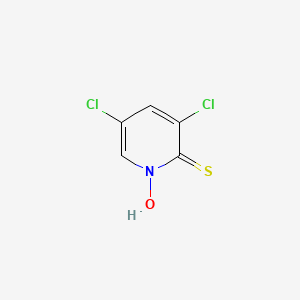
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is a quaternary ammonium compound with a guanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide typically involves the reaction of 3-guanidinopropylamine with (2-bromoethyl)trimethylammonium bromide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydriodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide involves its interaction with molecular targets such as proteins and nucleic acids. The guanidine group can form hydrogen bonds and electrostatic interactions with these biomolecules, affecting their structure and function. The quaternary ammonium group enhances the compound’s solubility and stability in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium chloride
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium bromide
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium sulfate
Uniqueness
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to other similar compounds with different counterions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
92876-63-6 |
|---|---|
Molekularformel |
C9H24I2N4O |
Molekulargewicht |
458.12 g/mol |
IUPAC-Name |
2-[3-(diaminomethylideneazaniumyl)propoxy]ethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C9H23N4O.2HI/c1-13(2,3)6-8-14-7-4-5-12-9(10)11;;/h4-8H2,1-3H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
MKBUCRCXFFKDQL-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOCCC[NH+]=C(N)N.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




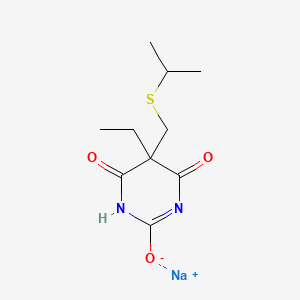
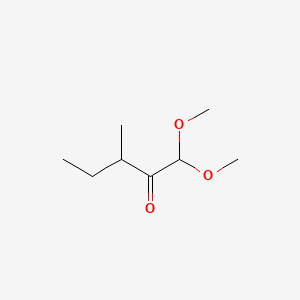
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)


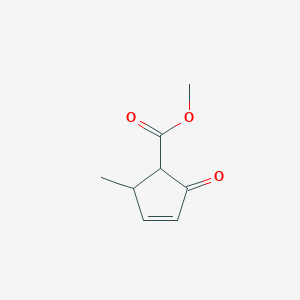

![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
